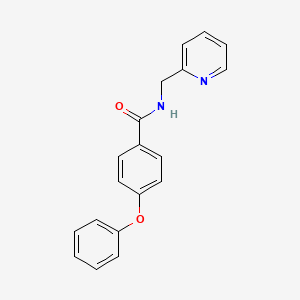

4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fenoxic-N-(piridin-2-ilmetil)benzamida es un miembro de la clase de benzamidas. Se obtiene por la condensación formal del grupo carboxi del ácido 4-fenoxicbenzoico con el grupo amino de la (piridin-2-il)metilamina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-fenoxic-N-(piridin-2-ilmetil)benzamida normalmente implica los siguientes pasos:

Reacción de Condensación: El grupo carboxi del ácido 4-fenoxicbenzoico reacciona con el grupo amino de la (piridin-2-il)metilamina.

Condiciones de Reacción: Esta reacción normalmente se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como el diclorometano (DCM).

Métodos de Producción Industrial

Aunque los métodos de producción industrial específicos para 4-fenoxic-N-(piridin-2-ilmetil)benzamida no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando reacciones de condensación similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-fenoxic-N-(piridin-2-ilmetil)benzamida puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Los anillos aromáticos del compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.

Sustitución: Se utilizan reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, iones hidróxido) en condiciones apropiadas.

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

4-fenoxic-N-(piridin-2-ilmetil)benzamida tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.

Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos sus efectos sobre objetivos moleculares específicos.

Industria: Utilizado en el desarrollo de nuevos materiales y productos químicos.

Mecanismo De Acción

El mecanismo de acción de 4-fenoxic-N-(piridin-2-ilmetil)benzamida implica su interacción con objetivos moleculares específicos. Un objetivo conocido es la proteína quinasa 14 activada por mitógenos (MAPK14), que desempeña un papel en varios procesos celulares . Los efectos del compuesto se median a través de su unión a esta quinasa, influyendo en las vías de señalización y las respuestas celulares.

Comparación Con Compuestos Similares

Compuestos Similares

N-(4-fenoxicifenil)-2-[(piridin-4-ilmetil)amino]nicotinamida: Una anilida aromática con una estructura similar pero diferentes grupos funcionales.

N-(4-clorofenil)-2-[(piridin-4-ilmetil)amino]benzamida: Una benzanilida con un grupo clorofenilo en lugar de un grupo fenoxicilo.

Singularidad

4-fenoxic-N-(piridin-2-ilmetil)benzamida es única debido a su combinación específica de grupos fenoxicilo y piridinilmetil, que confieren propiedades químicas y biológicas distintas. Su capacidad para interactuar con MAPK14 y otros objetivos moleculares la diferencia de compuestos similares.

Propiedades

Fórmula molecular |

C19H16N2O2 |

|---|---|

Peso molecular |

304.3 g/mol |

Nombre IUPAC |

4-phenoxy-N-(pyridin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H16N2O2/c22-19(21-14-16-6-4-5-13-20-16)15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,22) |

Clave InChI |

HVLSCZSVTCNAQX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.